Amrubicinol
描述
Amrubicinol is the active C-13 hydroxy metabolite of amrubicin, a fully synthetic 9-aminoanthracycline used in chemotherapy for small-cell lung cancer (SCLC) and other malignancies . Amrubicin is converted to this compound in the liver via carbonyl reductase-mediated reduction of its C-13 ketone group . This compound exhibits 18–220-fold greater cytotoxic activity than its parent compound in vitro, primarily through inhibition of DNA topoisomerase II (topo II), stabilizing the topo II-DNA cleavable complex and inducing DNA double-strand breaks . Unlike traditional anthracyclines (e.g., doxorubicin), amrubicin and this compound demonstrate minimal cardiotoxicity, making them safer alternatives .
属性
分子式 |
C25H27NO9 |
|---|---|
分子量 |
485.5 g/mol |
IUPAC 名称 |
(7S,9S)-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-9-(1-hydroxyethyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C25H27NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,10,14-17,27-29,32-33H,6-9,26H2,1H3/t10?,14-,15+,16-,17-,25-/m0/s1 |
InChI 键 |
HSDGDISMODBEAN-UPOFGPJLSA-N |
SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
手性 SMILES |
CC([C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N)O |
规范 SMILES |
CC(C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N)O |
同义词 |
amrubicinol amrubicinol hydrochloride |
产品来源 |
United States |
相似化合物的比较
Comparison with Anthracyclines
Cytotoxicity and Mechanism of Action
- Key Findings: this compound is 2× more cytotoxic than doxorubicin in P388 leukemia cells but with 7× lower DNA-binding affinity, relying on higher intracellular accumulation for efficacy . Unlike doxorubicin, <20% of this compound localizes to the nucleus, suggesting distinct mechanisms (e.g., mitochondrial targeting) .
Resistance Profiles
- This compound shows reduced cross-resistance in P388/ADR cells (multidrug-resistant line) compared to doxorubicin, likely due to lower dependence on P-glycoprotein efflux .
- Resistance to this compound in SCLC cells correlates with reduced topo II expression .
Toxicity
| Compound | Cardiotoxicity | Myelosuppression |
|---|---|---|
| This compound | Negligible | Severe (dose-limiting) |
| Doxorubicin | High | Moderate |
| Idarubicin | Moderate | Severe |
- This compound’s reduced cardiotoxicity is attributed to minimal interference with cardiac mitochondrial DNA, unlike doxorubicin .
Comparison with Other Topoisomerase Inhibitors
Etoposide
- Efficacy: this compound is 10–100× more potent in inducing DNA-protein complexes than etoposide .
- Synergy: Sequential administration of this compound followed by etoposide enhances apoptosis in SCLC cells .
SN-38 (Irinotecan Metabolite)
- Combination: this compound + SN-38 shows additive effects in SCLC, with sequential dosing (this compound first) improving efficacy .
Metabolic and Pharmacokinetic Differences
- Paradox: Despite higher in vitro potency, direct this compound administration shows lower in vivo efficacy than amrubicin due to poor tumor-selective uptake .
Combination Therapy Efficacy
| Combination | Synergy/Additivity | Resistant Cell Lines Targeted |
|---|---|---|
| This compound + Cisplatin | Synergistic | SBC-3/SN-38, SBC-3/CDDP |
| This compound + SN-38 | Additive | Irinotecan-resistant SCLC |
- Mechanism: this compound enhances cisplatin-induced DNA interstrand cross-links (ICLs) by 30% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
